molecular formula C8H5ClF2O2 B1600325 2-(4-Chlorophenyl)-2,2-difluoroacetic acid CAS No. 475301-73-6

2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Cat. No. B1600325
M. Wt: 206.57 g/mol
InChI Key: DZXMMDCITYLSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2,2-difluoroacetic acid (DFCA) is an organofluorine compound with the chemical formula C8H5ClF2O2. It is a colorless, water-soluble solid that is used in a variety of scientific and industrial applications. DFCA is a relatively new compound and has been the subject of much research in recent years.

Scientific Research Applications

2-(4-Chlorophenyl)-2,2-difluoroacetic acid has a wide range of scientific applications, including in the fields of organic synthesis, analytical chemistry, materials science, and biochemistry. In organic synthesis, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid can be used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. In analytical chemistry, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid can be used as a reagent for the determination of various compounds. In materials science, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid can be used as a monomer in the preparation of polymers and other materials. In biochemistry, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid can be used as a reagent for the synthesis of peptides and proteins.

Mechanism Of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid is not yet fully understood. However, it is known that 2-(4-Chlorophenyl)-2,2-difluoroacetic acid acts as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. By inhibiting these enzymes, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid can reduce the synthesis of fatty acids, which can lead to a decrease in cellular lipid levels.

Biochemical And Physiological Effects

2-(4-Chlorophenyl)-2,2-difluoroacetic acid has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid has been shown to reduce the synthesis of fatty acids, decrease the levels of cholesterol and triglycerides, and reduce the proliferation of cancer cells. In animal studies, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid has been shown to reduce the levels of cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol. In humans, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid has been shown to reduce the levels of cholesterol and triglycerides.

Advantages And Limitations For Lab Experiments

2-(4-Chlorophenyl)-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is water-soluble and stable under a variety of conditions. However, there are also some limitations to its use in laboratory experiments. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a strong inhibitor of enzymes involved in the synthesis of fatty acids, and thus its use may lead to decreased levels of fatty acids in cells.

Future Directions

There are several potential future directions for research on 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. One potential direction is to further investigate its mechanism of action, as it is not yet fully understood. Another potential direction is to explore its potential therapeutic applications, such as in the treatment of obesity and other metabolic disorders. Additionally, further research could be conducted on its potential applications in materials science and organic synthesis. Finally, further research could be conducted on its potential toxicity and safety profile.

properties

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXMMDCITYLSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432194
Record name 2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2,2-difluoroacetic acid

CAS RN

475301-73-6
Record name 2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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